molecular formula C12H2Br8 B038793 2,2',3,3',4,5',6,6'-Octabromobiphenyl CAS No. 119264-60-7

2,2',3,3',4,5',6,6'-Octabromobiphenyl

Cat. No. B038793
M. Wt: 785.4 g/mol
InChI Key: XWEDREXJLOGPJT-UHFFFAOYSA-N
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Description

"2,2',3,3',4,5',6,6'-Octabromobiphenyl" is a polybrominated biphenyl (PBB), a class of brominated flame retardants. PBBs have been widely studied due to their persistence in the environment, bioaccumulation in wildlife and humans, and potential toxic effects.

Synthesis Analysis

The synthesis of octabromodiphenyl ethers, closely related to octabromobiphenyl, involves the bromination of diphenyl ethers. The synthesis can be performed using mono- or diaminodiphenyl ethers followed by diazotization and reduction processes. One study described the synthesis of various octabromodiphenyl ethers, including methods for producing specific congeners like 2,2',3,3',4,4',5,5'-octabromodiphenyl ether (BDE-194) and others, highlighting the synthetic pathways to obtain these compounds (Teclechiel et al., 2007).

Molecular Structure Analysis

Studies on related brominated compounds, such as octabromoperylene dianhydride and diimides, offer insights into the molecular structure of octabromobiphenyls. These compounds show diverse halogen-bonding interactions within their structures, which contribute to their electronic and physical properties. For example, octabromination of perylene derivatives leads to significant changes in their optical properties and facilitates chemical/electrochemical reductions (Kumar et al., 2016).

Scientific Research Applications

Synthesis and Environmental Presence

The synthesis of octabrominated diphenyl ethers, including 2,2',3,3',4,5',6,6'-octabromodiphenyl ether (BDE-201), is crucial for creating standards for analytical, toxicological, and stability studies, as well as investigations concerning physical-chemical properties. These compounds originate from industrial OctaBDE mixtures and transformation products of DecaBDE, a high-volume industrial brominated flame retardant (BFR). The synthesized octaBDE congeners, including BDE-201, are essential for environmental pollutant studies due to their widespread presence in abiotic and biotic environments, including human exposure (Teclechiel et al., 2007).

Environmental Impact and Toxicology

A novel octabrominated phenolic diphenyl ether identified in blue mussels from the Swedish West Coast highlights the environmental impact and persistence of such compounds. The presence of octaBDEs in marine organisms raises concerns about their toxicological effects and the necessity for monitoring these pollutants in the environment. This discovery underscores the significance of studying the environmental distribution and toxicological implications of octaBDEs, including 2,2',3,3',4,5',6,6'-octabromobiphenyl (Winnberg et al., 2014).

Occupational Exposure and Safety

Research on occupational exposure to commercial decabromodiphenyl ether in workers manufacturing or handling flame-retarded rubber reveals the bioavailability of BDE-209 and its potential degradation to lower brominated diphenyl ethers (BDEs), including octaBDEs. This study emphasizes the importance of assessing and mitigating the exposure of workers to PBDEs, highlighting the need for safety measures and monitoring in industries utilizing these flame retardants. The findings contribute to understanding the occupational health risks associated with the production and handling of BFRs (Thuresson et al., 2005).

Safety And Hazards

The use of PBBs, including 2,2’,3,3’,4,5’,6,6’-Octabromobiphenyl, is banned or restricted in most areas due to their toxicity and persistence in the environment .

properties

IUPAC Name

1,2,3,5-tetrabromo-4-(2,3,5,6-tetrabromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Br8/c13-3-1-6(16)11(19)12(20)7(3)8-9(17)4(14)2-5(15)10(8)18/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEDREXJLOGPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)C2=C(C(=CC(=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Br8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152373
Record name 2,2',3,3',4,5',6,6'-Octabromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',4,5',6,6'-Octabromobiphenyl

CAS RN

119264-60-7
Record name 2,2',3,3',4,5',6,6'-Octabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119264607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,5',6,6'-Octabromobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5',6,6'-OCTABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5853DG0C6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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